molecular formula C19H25Cl3N2 B155955 Homochlorcyclizine dihydrochloride CAS No. 1982-36-1

Homochlorcyclizine dihydrochloride

Cat. No.: B155955
CAS No.: 1982-36-1
M. Wt: 387.8 g/mol
InChI Key: JLVFQWFTNVMTEG-UHFFFAOYSA-N
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Description

Homochlorcyclizine dihydrochloride is an antihistamine belonging to the diphenylmethylpiperazine group. It has been marketed in Japan since 1965 and is used in the treatment of allergies and other conditions. The compound exhibits anticholinergic, antidopaminergic, and antiserotonergic properties .

Scientific Research Applications

Homochlorcyclizine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on various biological pathways, including serotonin and dopamine signaling.

    Medicine: Employed in clinical research for the treatment of allergic conditions, pruritus, and urticaria.

    Industry: Utilized in the development of new antihistamine drugs and formulations

Preparation Methods

Synthetic Routes and Reaction Conditions

Homochlorcyclizine dihydrochloride is synthesized through a series of chemical reactions involving the modification of benzhydryl and homopiperazine structures. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Homochlorcyclizine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homochlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, antidopaminergic, and antiserotonergic properties. This multifaceted pharmacological profile makes it effective in treating a variety of allergic and pruritic conditions .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFQWFTNVMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982-36-1
Record name Homochlorcyclizine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCHLORCYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homochlorcyclizine dihydrochloride
Reactant of Route 2
Homochlorcyclizine dihydrochloride
Reactant of Route 3
Homochlorcyclizine dihydrochloride
Reactant of Route 4
Homochlorcyclizine dihydrochloride
Reactant of Route 5
Homochlorcyclizine dihydrochloride
Reactant of Route 6
Homochlorcyclizine dihydrochloride

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